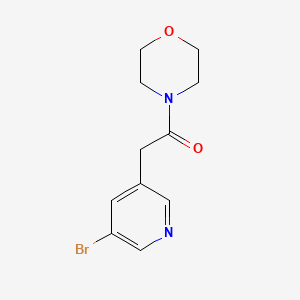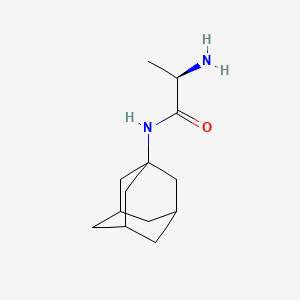
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone
Vue d'ensemble
Description
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is an organic compound with the molecular formula C9H11BrN2O It is a derivative of morpholine, a heterocyclic amine, and features a bromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone typically involves the reaction of 3,5-dibromopyridine with morpholine under specific conditions. One common method includes:
Starting Materials: 3,5-dibromopyridine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, often around 100-120°C, for several hours to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a building block in material science.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)methyl]morpholine
- 4-[(5-Bromopyridin-3-yl)methyl]morpholine
- 4-[(5-Bromopyridin-3-yl)acetyl]piperidine
Uniqueness
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is unique due to the specific positioning of the bromine atom and the acetyl group on the pyridine ring. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
2-(5-bromopyridin-3-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-5-9(7-13-8-10)6-11(15)14-1-3-16-4-2-14/h5,7-8H,1-4,6H2 |
Clé InChI |
FEYPEIBUEKDVNO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-[(methylsulfonyl)oxy]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8329954.png)



![1-(4-Bromo-2-fluoro-phenyl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B8329981.png)





![N-[1-(hydroxymethyl)-2-oxo-2-phenylethyl]acetamide](/img/structure/B8330022.png)


